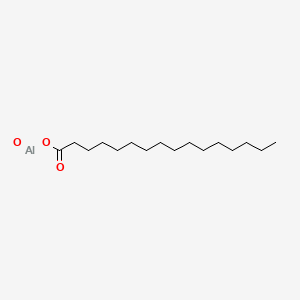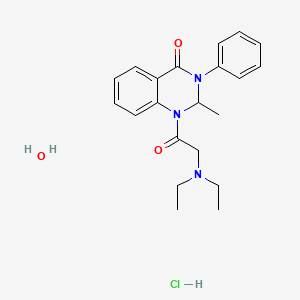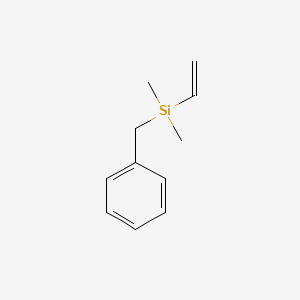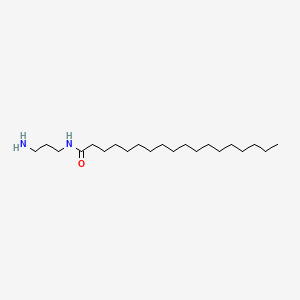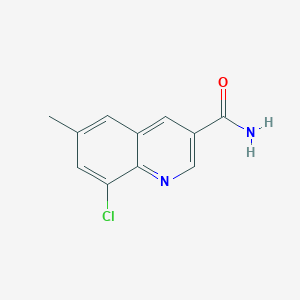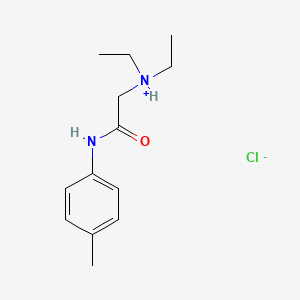
2-(Diethylamino)-4'-methylacetanilide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-4’-methylacetanilide monohydrochloride is a chemical compound known for its applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a diethylamino group and a methylacetanilide moiety. It is often used in scientific research due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride typically involves the reaction of 4’-methylacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-4’-methylacetanilide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different amine derivatives.
Scientific Research Applications
2-(Diethylamino)-4’-methylacetanilide monohydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its use in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Diethylamino)-4’-methylacetanilide monohydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds have local anesthetic properties, but they differ in their chemical structure and specific applications.
Procaine: Similar to lidocaine, procaine is another local anesthetic with a different chemical structure.
Bupivacaine: This compound is also used as a local anesthetic but has a longer duration of action compared to 2-(Diethylamino)-4’-methylacetanilide monohydrochloride.
These comparisons highlight the unique properties and applications of 2-(Diethylamino)-4’-methylacetanilide monohydrochloride, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
13995-54-5 |
|---|---|
Molecular Formula |
C13H21ClN2O |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
diethyl-[2-(4-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-4-15(5-2)10-13(16)14-12-8-6-11(3)7-9-12;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H |
InChI Key |
HOYNCGNELFGSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)



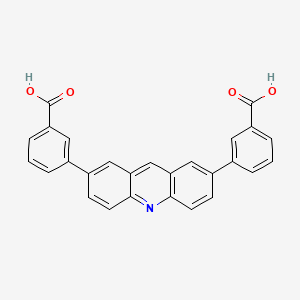
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
